molecular formula C20H22ClNO2S B2463700 2-(4-Chlorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1704640-60-7

2-(4-Chlorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2463700
CAS RN: 1704640-60-7
M. Wt: 375.91
InChI Key: UNVODHRKWQQXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, also known as CTK7, is a synthetic compound that belongs to the thiazepane family. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Studies on thiazole and thiadiazole derivatives, including their corrosion inhibition performances for iron, utilize quantum chemical parameters and molecular dynamics simulations. These methods predict the effectiveness of certain compounds against the corrosion of metals, which is crucial for materials science and engineering applications (Kaya et al., 2016).

Synthesis and Antimicrobial Activity of Thiazole Substituted Coumarins

The synthesis of thiazole substituted coumarins, starting from specific ethanone compounds, showcases the application of these substances in creating new molecules with potential antibacterial and antifungal activities. This research is essential for pharmaceutical science and the development of new therapeutic agents (Parameshwarappa et al., 2009).

Electrochemical Oxidation for Environmental Remediation

The electrochemical degradation of chlorophenol compounds in acid medium using binary oxides electrodes highlights an environmental application, specifically in the treatment of water contaminated with organic pollutants. This method shows promise for the degradation of pollutants, although complete mineralization of the starting material is not always achieved, indicating a potential area for further research and development (Coteiro & Andrade, 2007).

Biotransformation for Drug Synthesis

The biotransformation of chlorophenyl ethanone to a chiral intermediate of Miconazole by a new Acinetobacter sp. isolate demonstrates the application of microbial biocatalysis in the pharmaceutical industry. This process involves optimizing key reaction conditions to achieve high yield and enantiomeric excess, showcasing the potential for efficient and selective synthesis of drug intermediates (Miao et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2S/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-25-19)20(23)14-24-17-8-6-16(21)7-9-17/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVODHRKWQQXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.